
Pyranojacareubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyranojacareubin is a natural product from Calophyllum inophyllum . It is a type of compound known as xanthones . It has been shown to inhibit the growth of cancer cells in vitro .
Synthesis Analysis
This compound is a natural pigment that is extracted from the bark of the Calophyllum inophyllum tree . It has been proposed as a possible therapeutic agent for cancer treatment .
Molecular Structure Analysis
The molecular formula of this compound is C23H20O6 . It has an average mass of 392.401 Da and a monoisotopic mass of 392.125977 Da .
Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
Aplicaciones Científicas De Investigación
Isolation and Characterization
- Pyranojacareubin was isolated from the ether extract of the root bark of Rheedia acuminata. Alongside other compounds, its structure was identified through spectroscopic analysis. This study highlights the chemical diversity present in natural extracts and the potential for discovering novel bioactive compounds (Zoghbi et al., 1993).
Applications in Gastroprotection
- A study on the gastroprotective effects of xanthones, including this compound, isolated from Garcinia achachairu was conducted. The findings suggested that this compound, along with other xanthones, showed significant gastroprotective effects, demonstrating its potential therapeutic applications (Mariano et al., 2016).
Cytotoxic Activity
- Research on pyranoxanthones, including this compound, isolated from the stem bark of Calophyllum tetrapterum Miq, revealed their cytotoxic activity against P-388 cells. This compound's inclusion in this study underlines its potential as an agent in cancer research (Tanjung et al., 2019).
Structural Variations and Discovery
- Another study discovered this compound in Garcinia nervosa stem bark, along with other compounds. The structural elucidation of these compounds, including this compound, contributes to the understanding of chemical diversity in natural products and their potential biological activities (Wong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4,15-dihydroxy-7,7,19,19-tetramethyl-2,6,20-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,14,16(21),17-octaen-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)8-6-12-14(28-22)10-15-16(17(12)24)18(25)13-9-11-5-7-23(3,4)29-20(11)19(26)21(13)27-15/h5-10,24,26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXZBDITYZMTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

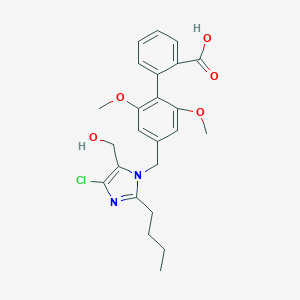

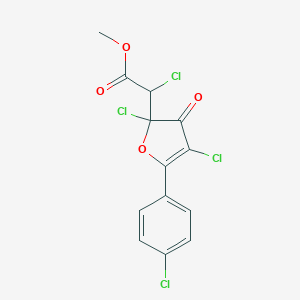

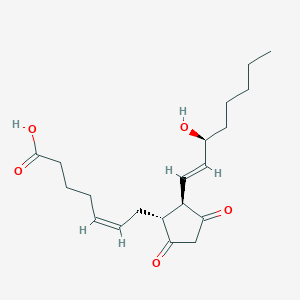
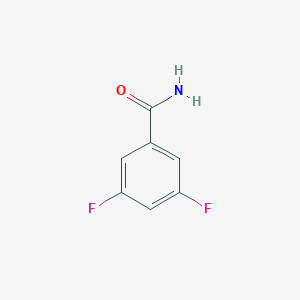

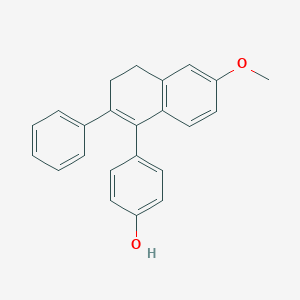
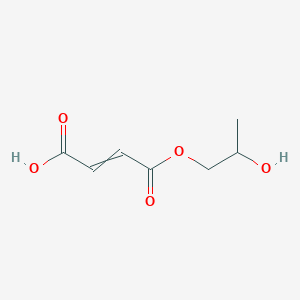

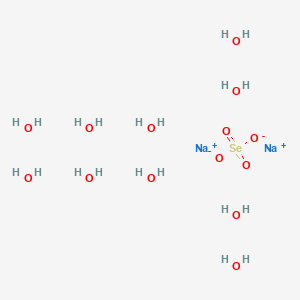
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)

